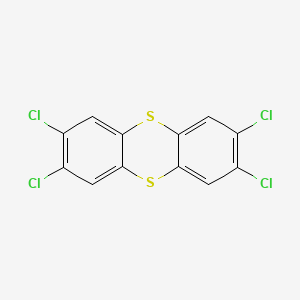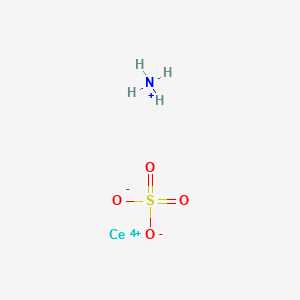
Azanium;cerium(4+);sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium cerium(IV) sulfate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It appears as an orange-colored solid and is known for its strong oxidizing properties. The compound is widely used in various chemical processes due to its ability to act as a powerful oxidizing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium cerium(IV) sulfate can be synthesized by dissolving cerium(IV) sulfate in a mixture of sulfuric acid and water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the desired compound .
Industrial Production Methods: In industrial settings, the preparation involves dissolving around 65 grams of cerium(IV) sulfate in a mixture of 30 milliliters of sulfuric acid and 500 milliliters of water with gentle heating. The solution is then cooled, filtered, and diluted to 1000 milliliters with water .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium cerium(IV) sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize various organic and inorganic compounds, making it useful in redox titrations and other analytical applications .
Common Reagents and Conditions: The compound is often used in acidic conditions to enhance its oxidizing power. Common reagents include sulfuric acid and ferrous ammonium sulfate, which are used in redox titrations .
Major Products Formed: The major products formed from the oxidation reactions involving ammonium cerium(IV) sulfate depend on the specific substrates being oxidized. For example, it can oxidize ferrous ions to ferric ions in redox titrations .
Wissenschaftliche Forschungsanwendungen
Ammonium cerium(IV) sulfate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ammonium cerium(IV) sulfate exerts its effects is primarily through its strong oxidizing properties. The cerium(IV) ion (Ce⁴⁺) acts as an electron acceptor, oxidizing various substrates by accepting electrons and being reduced to cerium(III) (Ce³⁺). This redox process is facilitated by the acidic environment, which enhances the oxidizing power of the cerium(IV) ion .
Vergleich Mit ähnlichen Verbindungen
Cerium(IV) sulfate: Similar to ammonium cerium(IV) sulfate but without the ammonium ions.
Ceric ammonium nitrate: Another cerium(IV) compound used as an oxidizing agent in various chemical reactions.
Uniqueness: Ammonium cerium(IV) sulfate is unique due to its combination of cerium(IV) and ammonium ions, which enhances its solubility in water and makes it particularly useful in aqueous redox titrations and other analytical applications .
Eigenschaften
Molekularformel |
CeH4NO4S+3 |
|---|---|
Molekulargewicht |
254.22 g/mol |
IUPAC-Name |
azanium;cerium(4+);sulfate |
InChI |
InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+4;;/p-1 |
InChI-Schlüssel |
NPYWBTRFOVOZNK-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
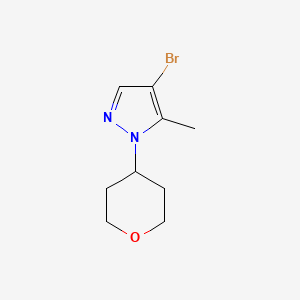
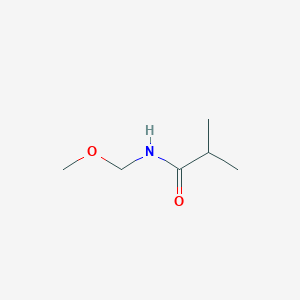
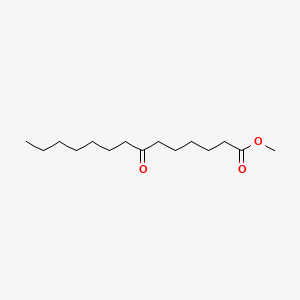
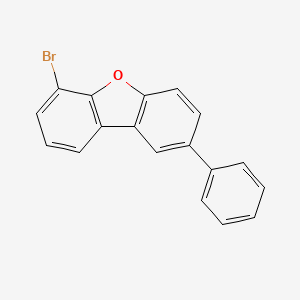
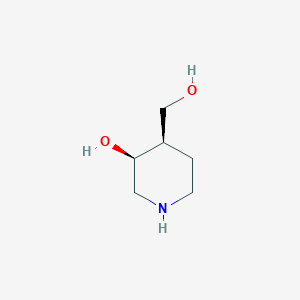
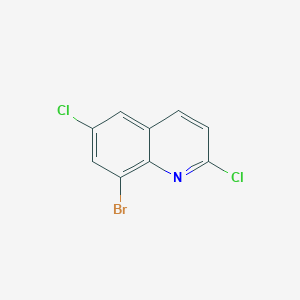
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
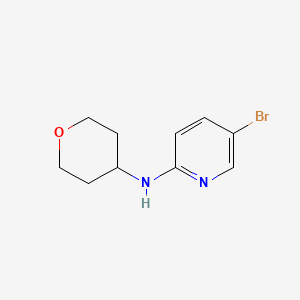
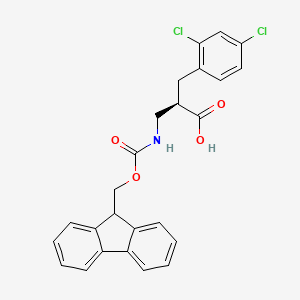

![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
